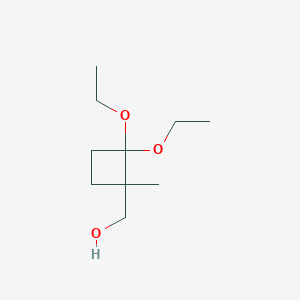

(2,2-Diethoxy-1-methylcyclobutyl)methanol

Description

Contextualization of Cyclobutane (B1203170) Derivatives in Organic Synthesis and Molecular Design

Cyclobutane derivatives are valuable and versatile building blocks in organic synthesis. researchgate.net Their utility stems primarily from the inherent ring strain of the four-membered carbocycle, which facilitates selective ring-opening reactions, ring expansions, and rearrangements that are often difficult to achieve with acyclic or larger ring systems. researchgate.netacs.org This controlled release of strain energy can be harnessed to construct complex molecular architectures with high regio- and stereoselectivity. nih.gov

The synthesis of cyclobutane derivatives has been a subject of intense research, with methods such as [2+2] cycloadditions, both photochemical and catalyzed, being prominent strategies for their construction. researchgate.net These methods allow for the creation of densely functionalized cyclobutanes, which can serve as key intermediates in the synthesis of natural products and pharmaceutically important molecules. nih.govresearchgate.net The rigid, three-dimensional structure of the cyclobutane ring also makes it an attractive scaffold for the design of molecules with specific spatial arrangements of functional groups, which is crucial in areas such as medicinal chemistry and materials science. mdpi.com The introduction of substituents onto the cyclobutane ring, as seen in (2,2-Diethoxy-1-methylcyclobutyl)methanol, further expands the chemical space accessible from these scaffolds, allowing for fine-tuning of their physical and chemical properties.

Table 1: Key Transformations of Cyclobutane Derivatives in Organic Synthesis

| Transformation | Description | Synthetic Utility |

|---|---|---|

| Ring-Opening Reactions | Cleavage of one or more C-C bonds of the cyclobutane ring, driven by the release of ring strain. Can be initiated by thermal, photochemical, or catalytic methods. acs.org | Access to linear or larger cyclic structures, often with high stereocontrol. |

| Ring-Expansion Reactions | Insertion of an atom or group into the cyclobutane ring to form a five-membered or larger ring. | Synthesis of cyclopentanes, cyclohexanes, and other larger ring systems that are common in natural products. |

| Ring-Contraction Reactions | Rearrangement of the cyclobutane skeleton to form a cyclopropane (B1198618) derivative. acs.org | Provides a route to highly strained and reactive cyclopropyl (B3062369) systems. |

| Functionalization | Introduction or modification of functional groups on the cyclobutane ring. | Allows for the elaboration of the cyclobutane scaffold into more complex molecules. |

Significance of Substituted Methanols and Diethyl Ethers in Advanced Chemical Transformations

Substituted methanols, which are primary alcohols, are fundamental functional groups in organic chemistry. The hydroxyl group can be readily converted into a wide range of other functional groups, making it a versatile handle for molecular elaboration. For instance, it can be oxidized to aldehydes or carboxylic acids, converted to leaving groups for nucleophilic substitution reactions, or used in esterification and etherification reactions. Methanol (B129727) itself is an important C1 building block in many industrial and laboratory-scale syntheses. springernature.com The "magical methyl effect," where the addition of a methyl group can significantly alter the biological and physical properties of a molecule, underscores the importance of methylation, a process where methanol can serve as a reagent. springernature.com

Diethyl ethers, and ethers in general, are widely used as solvents in organic reactions due to their relative inertness and ability to dissolve a broad range of organic compounds. ck12.orgsolubilityofthings.com Diethyl ether is particularly notable for its use in Grignard reactions, where it stabilizes the highly reactive organomagnesium species. fiveable.mequora.com Beyond their role as solvents, ether functionalities are present in many natural products and pharmaceuticals. The diethoxy group in this compound is present as a diethyl ketal, which is a protecting group for a ketone. This protecting group strategy is a cornerstone of modern organic synthesis, allowing for selective reactions to be carried out on multifunctional molecules. The stability of ketals to basic and nucleophilic conditions, and their lability under acidic conditions, provides a robust method for the temporary masking of a carbonyl group's reactivity.

Table 2: Roles of Methanol and Diethyl Ether Moieties in Organic Chemistry

| Moiety | Role | Examples of Applications |

|---|---|---|

| Substituted Methanol (-CH₂OH) | Versatile functional group, synthetic intermediate, C1 building block. springernature.comchemicalbook.com | Oxidation to aldehydes/carboxylic acids, conversion to leaving groups, esterification, etherification. |

| Diethyl Ether (-OCH₂CH₃) | Solvent, protecting group (as a ketal), component of larger molecules. fiveable.mequora.com | Grignard reactions, stabilization of reactive intermediates, protection of carbonyl groups. |

Research Gaps and Future Directions Pertaining to the this compound Scaffold

A thorough review of the existing chemical literature reveals a significant research gap concerning the specific compound this compound. While the individual components of its structure—the cyclobutane ring, the primary alcohol, and the diethyl ketal—are well-understood in their own right, their combination in this particular arrangement has not been the subject of dedicated study. This lack of specific research presents a number of opportunities for future investigation.

The primary research gap is the absence of established synthetic routes to this compound. The development of a stereoselective synthesis of this compound would be a valuable contribution to the field of cyclobutane chemistry. Such a synthesis would likely involve a [2+2] cycloaddition to form the cyclobutane core, followed by functional group manipulations to introduce the methyl, hydroxyl, and diethoxy groups with controlled stereochemistry.

Once synthesized, the reactivity of this compound would be a fertile area for exploration. The interplay between the strained cyclobutane ring and the adjacent functional groups could lead to novel and synthetically useful transformations. For example, the primary alcohol could direct ring-opening or rearrangement reactions of the cyclobutane core, potentially leading to the stereoselective synthesis of complex acyclic or larger cyclic molecules. The diethyl ketal, while serving as a protecting group, could also influence the reactivity of the molecule through steric or electronic effects.

The potential applications of the this compound scaffold are also largely unexplored. Given the prevalence of cyclobutane and alcohol functionalities in bioactive molecules, this compound and its derivatives could be of interest in medicinal chemistry. Furthermore, the rigid three-dimensional structure of the scaffold could make it a useful building block for the synthesis of new materials with interesting physical or optical properties.

Future research in this area should therefore focus on:

Developing efficient and stereoselective synthetic routes to this compound and its derivatives.

Investigating the unique reactivity of this scaffold, particularly with respect to strain-releasing transformations.

Exploring the potential of this scaffold in the synthesis of complex target molecules, including natural products, pharmaceuticals, and new materials.

By addressing these research gaps, the chemical community can unlock the full potential of the this compound scaffold and expand the toolkit of modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-diethoxy-1-methylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-4-12-10(13-5-2)7-6-9(10,3)8-11/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETOEDGBAUGEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1(C)CO)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Diethoxy 1 Methylcyclobutyl Methanol and Analogues

Retrosynthetic Analysis Strategies for the (2,2-Diethoxy-1-methylcyclobutyl)methanol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comamazonaws.com This process helps to identify potential synthetic pathways by recognizing key bond disconnections and functional group interconversions. youtube.comlkouniv.ac.in

The central challenge in synthesizing this compound lies in the construction of the substituted cyclobutane (B1203170) ring. The most logical retrosynthetic disconnections for the cyclobutane core involve breaking the four-membered ring into two two-carbon units, a strategy that directly leads to cycloaddition reactions. scitepress.orgscitepress.org

A primary disconnection strategy is the [2+2] cycloaddition, which simplifies the cyclobutane into two olefin precursors. This approach is one of the most powerful and widely used methods for constructing four-membered rings. kib.ac.cn For the target molecule, this would involve the disconnection of the C1-C4 and C2-C3 bonds, leading back to a substituted ketene (B1206846) acetal (B89532) and an alkene.

Table 1: Key Retrosynthetic Disconnections for the Cyclobutane Ring

| Disconnection Type | Precursor Molecules | Corresponding Forward Reaction |

| [2+2] Cycloaddition | A substituted alkene and a ketene or ketene equivalent | [2+2] Photocycloaddition or thermal cycloaddition |

| Carbene Insertion | An alkene and a carbene precursor | Metal-catalyzed carbene insertion |

| 1,4-Difunctional Compound | A 1,4-dihalide or a γ-hydroxy ketone | Intramolecular cyclization |

The 2,2-diethoxy group is a geminal diether, which can be retrosynthetically traced back to a ketone functional group. This suggests that a key intermediate in the synthesis would be a 1-methylcyclobutanone derivative. The diethoxy group can be introduced by the acid-catalyzed reaction of the ketone with ethanol (B145695), forming a diethyl acetal. This transformation also serves as a protecting group strategy for the carbonyl functionality. chemistry.coachlibretexts.org

The methyl group at the C1 position can be introduced through various methods depending on the chosen synthetic route. If a cyclobutanone (B123998) intermediate is used, the methyl group can be installed via α-alkylation using a methylating agent like methyl iodide. Alternatively, in a [2+2] cycloaddition approach, the methyl group could already be present on one of the olefin precursors.

The primary alcohol, or methanol (B129727) moiety, is a versatile functional group that can be derived from several other functionalities. A common retrosynthetic disconnection for a primary alcohol is a reduction of a carboxylic acid or an ester. researchgate.netfiveable.me This suggests that a key precursor could be a carboxylic acid or ester attached to the C1 position of the cyclobutane ring.

Another viable strategy is the addition of a one-carbon unit to a carbonyl group. For instance, the methanol group could be formed by the reaction of a Grignard reagent, such as methylmagnesium bromide, with a cyclobutanecarbaldehyde, followed by a functional group interconversion.

Functional group interconversion (FGI) is a crucial step in retrosynthesis where one functional group is converted into another to facilitate a key bond-forming reaction. imperial.ac.ukyoutube.com

Table 2: Functional Group Interconversion Strategies for the Methanol Moiety

| Precursor Functional Group | Reagents for Forward Reaction | Reaction Type |

| Carboxylic Acid/Ester | LiAlH₄, DIBAL-H | Reduction |

| Aldehyde | NaBH₄, LiAlH₄ | Reduction |

| Nitrile | H₂/Raney Ni, LiAlH₄ | Reduction |

| Alkyl Halide | NaOH, H₂O | Nucleophilic Substitution |

Cyclobutane Ring Construction in the Context of this compound

[2+2] photocycloaddition is a powerful and versatile method for the synthesis of cyclobutane rings. acs.org This reaction involves the light-induced cycloaddition of two alkene molecules. nsf.govsci-hub.se In the context of synthesizing our target molecule, a potential strategy would involve the photocycloaddition of a ketene diethyl acetal with isobutylene.

The stereochemical outcome of [2+2] photocycloadditions can often be controlled by the reaction conditions and the nature of the reactants. researchgate.net For intermolecular reactions, the regioselectivity and stereoselectivity can be influenced by factors such as solvent polarity and the presence of a sensitizer. In many cases, the reaction proceeds through a triplet diradical intermediate, which can allow for stereochemical scrambling. However, with careful selection of substrates and conditions, high levels of stereocontrol can be achieved.

An alternative approach to cyclobutane ring formation is through the reaction of an alkene with a carbene or carbenoid. researchgate.net This method involves the insertion of a one-carbon unit into a carbon-carbon double bond. researchgate.net For the synthesis of a tetrasubstituted cyclobutane like our target, this could involve the reaction of a suitably substituted alkene with a diethoxycarbene precursor.

The use of transition metal catalysts, such as rhodium or copper complexes, is often employed to control the reactivity and selectivity of carbene insertion reactions. baranlab.org These catalysts can promote the formation of specific stereoisomers and prevent side reactions. The choice of catalyst and ligand can have a profound impact on the efficiency and stereoselectivity of the cyclopropanation and subsequent ring-expansion or direct cyclobutane formation. While less common than [2+2] cycloadditions for simple cyclobutanes, carbene-based methods offer a unique entry into highly functionalized four-membered rings. nih.govacs.org

Radical and Ionic Ring-Closing Reactions

Radical and ionic cyclization reactions are powerful tools for the construction of carbocyclic rings, including the strained cyclobutane system. These intramolecular reactions often proceed with high efficiency and can be initiated by a variety of methods.

Radical Cyclizations: Free radical cyclizations offer a versatile approach to cyclobutane synthesis. These reactions typically involve three key steps: selective generation of a radical, intramolecular cyclization onto a multiple bond, and subsequent quenching of the resulting cyclized radical. For the synthesis of a substituted cyclobutane like the target molecule, a suitably functionalized acyclic precursor bearing a radical precursor and a radical acceptor is required. For instance, a 5-halopent-1-ene derivative could undergo a 4-exo-trig cyclization. The stereoselectivity of such cyclizations can often be controlled by the substitution pattern of the acyclic precursor.

Ionic Cyclizations: Cationic or anionic intramolecular cyclizations can also be employed to form cyclobutane rings. Cationic cyclizations might involve the generation of a carbocation that is suitably positioned to attack an intramolecular alkene. Anionic cyclizations, on the other hand, could involve the intramolecular addition of a carbanion to a double or triple bond. The success of these reactions is highly dependent on the substrate and reaction conditions, as competing side reactions can be prevalent.

A key consideration in these ring-closing reactions is the regioselectivity, with the formation of four-membered rings often being less kinetically and thermodynamically favorable than five- or six-membered rings. However, by carefully designing the substrate and choosing appropriate reaction conditions, the desired cyclobutane can be obtained.

Strain-Release Cascade Reactions for Polysubstituted Cyclobutanes

A particularly effective modern strategy for synthesizing densely substituted cyclobutanes involves strain-release cascade reactions. acs.orgvub.ac.be These methods utilize highly strained starting materials, such as bicyclo[1.1.0]butanes (BCBs), which readily undergo ring-opening upon reaction with various reagents. nih.govbiosynth.com

The high ring strain of BCBs facilitates the cleavage of the central C-C bond, which can be initiated by radicals, electrophiles, or nucleophiles. This ring-opening generates a cyclobutyl intermediate that can be trapped, often in a cascade process, to introduce multiple substituents onto the cyclobutane core with a high degree of stereocontrol. For example, a photoredox-catalyzed radical strain-release/ nih.govnih.gov-rearrangement cascade has been developed for the efficient synthesis of polysubstituted cyclobutanes. acs.orgvub.ac.bebiosynth.com This approach allows for the modular and straightforward creation of complex cyclobutane scaffolds.

The functional groups introduced during these cascade reactions can serve as versatile handles for further synthetic modifications, paving the way for the synthesis of complex targets like this compound.

Introduction and Manipulation of Diethoxy and Methanol Functionalities

A plausible synthetic route towards this compound would likely involve the construction of a cyclobutane ring bearing precursor functionalities that can be converted into the desired diethoxy and methanol groups. A key intermediate in such a strategy could be a 1-methyl-2-oxocyclobutane-1-carboxylic acid ester.

Ethereal Linkage Formation and Stability in Cyclobutyl Systems

The 2,2-diethoxy group in the target molecule is a diethyl acetal (or ketal, as it is derived from a ketone). Acetals are commonly formed by the acid-catalyzed reaction of a ketone with two equivalents of an alcohol, in this case, ethanol. pressbooks.publibretexts.org The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. pressbooks.publibretexts.org

For the synthesis of this compound, the precursor, a 2-oxocyclobutane derivative, can be treated with triethyl orthoformate in the presence of an acid catalyst to form the diethyl acetal. ias.ac.inresearchgate.net Triethyl orthoformate serves as both the source of the ethoxy groups and a dehydrating agent.

Acetals are generally stable to basic and nucleophilic conditions, as well as to many reducing agents, making them excellent protecting groups for carbonyl functionalities. pressbooks.pub This stability is crucial in a multi-step synthesis where other functional groups in the molecule need to be manipulated under conditions that would otherwise affect a ketone. The acetal can be readily cleaved to regenerate the ketone by treatment with aqueous acid.

Stereoselective Installation of the Methanol Group

The methanol group at the C1 position of the target molecule is a primary alcohol, which can be synthesized by the reduction of a carboxylic acid or its ester derivative. In the context of the proposed synthetic route from a 1-methyl-2-oxocyclobutane-1-carboxylic acid ester, the ester functionality would be reduced to the primary alcohol.

The stereochemistry at the C1 position, which is a quaternary stereocenter, would be established during the formation of the cyclobutane ring or through a subsequent enantioselective process. If a racemic mixture of the cyclobutane precursor is used, the final product will also be racemic.

The reduction of the ester can be achieved using powerful reducing agents such as lithium aluminum hydride (LAH). youtube.comorganic-chemistry.org The presence of the diethoxy acetal at the C2 position is compatible with this reduction, as acetals are stable to hydride reagents. pressbooks.pub

The stereochemistry of substituents on the cyclobutane ring can influence the approach of the reducing agent, although in the case of a C1-ester, this is less of a factor for the formation of the primary alcohol itself. However, if the ketone at C2 were to be reduced, significant diastereoselectivity could be expected. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol, driven by torsional strain and electrostatic interactions. acs.orgvub.ac.benih.govvub.be

Chemoselective Transformations of the Primary Alcohol Functionality

Once the this compound core is synthesized, the primary alcohol functionality can undergo various chemoselective transformations. The stability of the acetal group under many reaction conditions allows for selective reactions at the hydroxyl group.

For example, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of selective oxidizing agents. It can also be converted into a leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions. Furthermore, the alcohol can be esterified or etherified to introduce a wide range of other functional groups.

The choice of reagents is critical to ensure that the acetal functionality remains intact. For instance, strongly acidic conditions that could be used in some transformations would lead to the deprotection of the acetal.

Asymmetric Synthesis Approaches for Chiral Centers in this compound

The target molecule, this compound, possesses a chiral center at the C1 position. The development of asymmetric syntheses to control the stereochemistry of this center is a significant challenge. Several strategies can be envisioned to achieve this.

One approach is to utilize a chiral auxiliary. A chiral auxiliary can be attached to the acyclic precursor before the ring-closing reaction. The stereochemical information from the auxiliary can then direct the formation of the cyclobutane ring, leading to an enantioenriched product. After the ring formation, the auxiliary can be cleaved.

Another powerful strategy is the use of chiral catalysts. Asymmetric catalysis can be employed in various key steps of the synthesis. For example, an enantioselective [2+2] cycloaddition reaction could be used to construct the cyclobutane ring with high enantiomeric excess. Alternatively, a prochiral cyclobutanone could be desymmetrized using a chiral catalyst.

Resolution of a racemic mixture is also a viable, albeit less efficient, method. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization. Subsequent removal of the resolving agent would yield the enantiomerically pure alcohol.

The development of asymmetric routes to polysubstituted cyclobutanes is an active area of research, with new methods continually being reported that offer high levels of stereocontrol.

Chiral Catalyst-Mediated Reactions

The enantioselective synthesis of cyclobutane derivatives can be effectively achieved through the use of chiral catalysts that can influence the stereochemical outcome of a reaction. Rhodium-catalyzed asymmetric 1,4-addition reactions to cyclobutenes have emerged as a powerful tool for creating chiral cyclobutanes with high diastereo- and enantioselectivity. The choice of chiral diene ligands is crucial for controlling the diastereoselectivity of the reaction.

A notable example is the rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters, which provides an efficient route to chiral cyclobutanes. The use of electron-deficient chiral diene ligands, in particular, has been shown to provide excellent diastereoselectivity. This methodology can be applied to the synthesis of precursors to this compound by employing appropriately substituted cyclobutene (B1205218) starting materials.

Furthermore, sequential rhodium- and copper-catalyzed reactions can be utilized to construct highly functionalized, enantiomerically enriched cyclobutanes. For instance, a Rhodium(II)-catalyzed bicyclobutanation of a diazoalkene, followed by a copper-catalyzed homoconjugate addition of an organometallic reagent, allows for the creation of multiple stereocenters with a high degree of control. The following table illustrates the effectiveness of a Rhodium(II)-catalyst, Rh₂(S-NTTL)₄, in the enantioselective synthesis of various bicyclobutane precursors to functionalized cyclobutanes. nih.gov

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| tert-Butyl (E)-2-diazo-5-phenylpent-4-enoate | (1S,5S)-tert-Butyl 2-phenylbicyclo[1.1.0]butane-1-carboxylate | 83 | 95 |

| tert-Butyl (E)-2-diazo-5-(4-fluorophenyl)pent-4-enoate | (1S,5S)-tert-Butyl 2-(4-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate | 88 | 94 |

| tert-Butyl (E)-2-diazo-5-(4-chlorophenyl)pent-4-enoate | (1S,5S)-tert-Butyl 2-(4-chlorophenyl)bicyclo[1.1.0]butane-1-carboxylate | 85 | 95 |

| tert-Butyl (E)-2-diazo-5-(4-bromophenyl)pent-4-enoate | (1S,5S)-tert-Butyl 2-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | 81 | 95 |

| tert-Butyl (E)-2-diazo-5-(p-tolyl)pent-4-enoate | (1S,5S)-tert-Butyl 2-(p-tolyl)bicyclo[1.1.0]butane-1-carboxylate | 76 | 91 |

Substrate-Controlled Stereoselective Syntheses

In substrate-controlled stereoselective synthesis, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This approach is particularly useful in the synthesis of complex molecules with multiple stereocenters. For the synthesis of analogues of this compound, a chiral starting material can be designed to direct the formation of the desired diastereomer.

A powerful example of substrate control is the diastereoselective ring contraction of chiral pyrrolidines to form highly substituted cyclobutanes. acs.org In this methodology, the stereocenters present in the pyrrolidine (B122466) ring guide the stereospecific formation of the cyclobutane core. This method has been shown to be effective for the synthesis of a variety of cyclobutane structures, including those with quaternary stereocenters. acs.org

Another strategy involves the use of chiral auxiliaries attached to the substrate. These auxiliaries can direct the approach of reagents from a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenters. After the desired transformation, the chiral auxiliary can be removed, yielding the enantiomerically enriched product. While specific examples for the synthesis of this compound are not detailed in the literature, the principles of substrate-controlled synthesis are broadly applicable and could be employed by starting with a chiral precursor containing the necessary functionalities.

Green Chemistry Considerations in the Synthesis of Cyclobutyl Methanol Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. For the synthesis of cyclobutyl methanol derivatives, several green chemistry considerations can be implemented.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. [2+2] cycloaddition reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. Photocatalytic [2+2] cycloadditions, which can be promoted by visible light, offer a greener alternative to traditional thermal methods that often require harsh conditions.

Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a significant role in the environmental footprint of a synthesis. Utilizing benign solvents such as water or ethanol, or even performing reactions under solvent-free conditions, can drastically reduce waste. Furthermore, replacing hazardous reagents with safer alternatives is a cornerstone of green chemistry.

Catalysis: The use of catalysts, particularly those that are highly efficient and can be recycled, is a key green chemistry principle. As discussed in the section on chiral catalyst-mediated reactions, small amounts of a catalyst can be used to generate large quantities of product, minimizing waste. Organocatalysis, which employs small organic molecules as catalysts, is also a rapidly growing field that offers environmentally friendly alternatives to metal-based catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of photocatalytic methods that utilize visible light as an energy source is a significant step towards more energy-efficient syntheses.

Several metrics have been developed to quantify the "greenness" of a chemical process, including the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). rsc.orgnih.gov The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used to the mass of the product. By optimizing synthetic routes to minimize these metrics, the synthesis of cyclobutyl methanol derivatives can be made more sustainable.

Reactivity and Mechanistic Investigations of 2,2 Diethoxy 1 Methylcyclobutyl Methanol

Ring Strain and Its Influence on Cyclobutane (B1203170) Reactivity

Cyclobutane rings possess significant ring strain due to the deviation of their C-C-C bond angles (approximately 88° in a puckered conformation) from the ideal tetrahedral angle of 109.5°. This strain is a combination of angle strain and torsional strain, where the C-H bonds are forced into conformations that are between gauche and eclipsed. This stored energy provides a strong thermodynamic driving force for reactions that lead to the cleavage of the ring, thereby relieving the strain.

Thermolytic and Photolytic Cyclobutane Ring Opening Reactions

Cyclobutane derivatives can undergo ring-opening reactions when subjected to heat (thermolysis) or ultraviolet light (photolysis). These reactions proceed through the homolytic cleavage of a C-C bond, leading to the formation of diradical intermediates. The specific products depend on the substitution pattern of the cyclobutane ring.

Under thermal conditions, (2,2-Diethoxy-1-methylcyclobutyl)methanol would be expected to cleave one of the ring's C-C bonds to form a 1,4-diradical. This intermediate can then undergo further reactions, such as fragmentation. For instance, a common pathway for cyclobutanes is a retro-[2+2] cycloaddition, which for an unsubstituted cyclobutane yields two molecules of ethylene (B1197577). The complex substitution pattern of this compound makes a simple, clean fragmentation less likely, and a mixture of products could be anticipated.

Photolytic ring-opening is also possible and often occurs in compounds with chromophores that can absorb UV radiation. While the subject molecule lacks strong chromophores, photolysis can still induce C-C bond cleavage. Due to the high energy of these reactions, they can be less selective than their thermal counterparts.

| Reaction Type | Conditions | Intermediate | Potential Outcome for this compound |

| Thermolysis | High Temperature | 1,4-diradical | Ring cleavage leading to fragmentation or rearrangement products. |

| Photolysis | UV Radiation | 1,4-diradical | Ring cleavage, potentially with less selectivity than thermolysis. |

Acid- and Base-Catalyzed Ring Cleavage Mechanisms

The presence of the diethoxy acetal (B89532) and the primary alcohol group on the cyclobutane ring introduces pathways for acid- and base-catalyzed ring cleavage.

In the presence of a strong acid, one of the ethoxy groups or the hydroxyl group can be protonated, turning it into a good leaving group (ethanol or water, respectively). The departure of this leaving group would generate a carbocation. This carbocationic center can trigger a rearrangement cascade, driven by the relief of ring strain, leading to ring-opened or ring-expanded products. For example, protonation of an ethoxy group could initiate a cleavage of the C1-C2 bond to form a more stable, delocalized carbocation, ultimately resulting in a ring-opened product after nucleophilic attack by a solvent molecule.

Base-catalyzed cleavage is less common for simple cyclobutanes but can be facilitated by appropriately positioned functional groups. In the case of this compound, a strong base could potentially deprotonate the primary alcohol. While this alkoxide is unlikely to directly induce ring cleavage, it could participate in intramolecular reactions if other electrophilic sites were present or introduced. More direct base-catalyzed ring-opening mechanisms typically require the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule.

Nucleophilic and Electrophilic Attack on the Cyclobutane Core

The reactivity of the cyclobutane ring towards nucleophiles and electrophiles is highly dependent on its substitution. In "donor-acceptor" cyclobutanes, which possess both electron-donating and electron-accepting groups, the ring is polarized and highly susceptible to nucleophilic ring-opening. While this compound does not fit the classic donor-acceptor pattern, the oxygen atoms of the diethoxy and methanol (B129727) groups can be considered weak donors.

A Lewis acid could coordinate to one of the oxygen atoms, enhancing the electrophilicity of the adjacent carbon and making the ring more susceptible to attack by a nucleophile. This would result in a strain-releasing ring-opening reaction. For instance, treatment with a Lewis acid in the presence of a nucleophile could lead to the cleavage of the C1-C2 bond and the formation of a linear, functionalized butane (B89635) derivative.

Electrophilic attack on the cyclobutane ring itself is generally difficult due to the σ-bonds' low reactivity. However, reactions that proceed via radical intermediates can be initiated by electrophilic radicals.

Transformations Involving the Methanol Group in this compound

The primary alcohol group, -(CH₂OH), is a versatile functional handle that can undergo a range of well-established chemical transformations without necessarily affecting the cyclobutane ring, provided that mild reaction conditions are used.

Oxidation and Reduction Pathways of the Primary Alcohol

The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. chemistrysteps.comwikipedia.org

Oxidation to an Aldehyde: Using mild oxidizing agents under anhydrous conditions prevents over-oxidation to the carboxylic acid. chemistrysteps.com Reagents such as Pyridinium Chlorochromate (PCC) or the use of Swern or Dess-Martin oxidation protocols would yield (2,2-Diethoxy-1-methylcyclobutyl)carbaldehyde. chemistrysteps.com

Oxidation to a Carboxylic Acid: Stronger oxidizing agents, typically in aqueous media, will convert the primary alcohol directly to a carboxylic acid. wikipedia.orglibretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). wikipedia.org This would produce 2,2-Diethoxy-1-methylcyclobutane-1-carboxylic acid.

The reduction of the primary alcohol group back to a methyl group is a more challenging transformation as the hydroxyl group is a poor leaving group. rutgers.edu This deoxygenation is typically achieved indirectly. The alcohol is first converted into a better leaving group, such as a tosylate ester, which can then be reduced using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄). rutgers.eduorganic-chemistry.org

| Transformation | Reagent(s) | Product |

| Mild Oxidation | PCC, Dess-Martin Periodinane, Swern Oxidation | (2,2-Diethoxy-1-methylcyclobutyl)carbaldehyde |

| Strong Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | 2,2-Diethoxy-1-methylcyclobutane-1-carboxylic acid |

| Deoxygenation | 1. TsCl, pyridine; 2. LiAlH₄ | 1,1-Diethoxy-2,2-dimethylcyclobutane |

Esterification and Etherification Reactions of the Methanol Moiety

The hydroxyl group readily participates in ester and ether formation.

Esterification: The most common method for converting the alcohol to an ester is the Fischer esterification. chemistrytalk.orgchemistrysteps.com This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemistrytalk.orgbyjus.com The reaction is an equilibrium process, and the formation of the ester is favored by removing the water produced or by using an excess of one of the reactants. chemistrysteps.comorganicchemistrytutor.com For example, reacting this compound with acetic acid would yield (2,2-Diethoxy-1-methylcyclobutyl)methyl acetate.

Etherification: The Williamson ether synthesis is a classic method for forming ethers from alcohols. byjus.commasterorganicchemistry.com This two-step process first involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide ion. wikipedia.orgkhanacademy.org This alkoxide then displaces a halide from a primary alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.comwikipedia.org For instance, treating the alcohol with NaH followed by methyl iodide would produce 1-(methoxymethyl)-2,2-diethoxy-1-methylcyclobutane.

Dehydration and Related Rearrangements of Cyclobutylcarbinols

The acid-catalyzed dehydration of this compound is anticipated to be a complex process, not merely yielding a simple elimination product but initiating a cascade of skeletal rearrangements. The reaction begins with the protonation of the primary hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, converting it into a good leaving group (water). libretexts.orgbyjus.com

The departure of water generates a primary cyclobutylcarbinyl carbocation. This intermediate is highly unstable and poised for rearrangement. The principal driving forces for this rearrangement are the relief of the significant ring strain inherent in the four-membered cyclobutane ring (approximately 26.3 kcal/mol) and the formation of a more stable carbocation. masterorganicchemistry.comstackexchange.com Consequently, a rapid ring expansion is expected to occur. This process involves the migration of one of the cyclobutane ring carbons to the carbocationic center, expanding the four-membered ring into a five-membered one. stackexchange.com

This rearrangement transforms the unstable primary cyclobutylcarbinyl cation into a more stable tertiary cyclopentyl carbocation. Subsequent loss of a proton (elimination) from an adjacent carbon atom would then yield a mixture of isomeric methylcyclopentene derivatives. The specific distribution of these alkene products would be governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. youtube.com

Table 1: Predicted Products of Acid-Catalyzed Dehydration of this compound

| Reactant | Intermediate Cation | Rearrangement Type | Final Products (Isomeric Mixture) |

| This compound | Primary Cyclobutylcarbinyl Cation | Ring Expansion | 1-Methyl-3,3-diethoxycyclopent-1-ene |

| Tertiary Cyclopentyl Cation | 3-Methyl-5,5-diethoxycyclopent-1-ene | ||

| 4-Methyl-2,2-diethoxycyclopent-1-ene |

Reactivity of Diethoxy Groups and Their Role in Molecular Stability

The 2,2-diethoxy group is a diethyl acetal, which serves as a protecting group for a ketone. This functional group is stable under neutral and basic conditions but is reactive under acidic conditions.

Under aqueous acidic conditions, the diethoxy group is expected to undergo hydrolysis to reveal the parent carbonyl compound. The mechanism involves the protonation of one of the ether oxygens, followed by the departure of an ethanol (B145695) molecule to form a resonance-stabilized oxonium ion. researchgate.netchemistrysteps.com Nucleophilic attack by water on this intermediate, followed by the loss of a second ethanol molecule through a similar sequence, yields the corresponding ketone, 1-methylcyclobutanone, along with two equivalents of ethanol. masterorganicchemistry.comorgoreview.com The reaction is reversible, and driving it to completion typically requires a large excess of water. chemistrysteps.com

Hydrolysis Mechanism:

Protonation of an ethoxy oxygen.

Elimination of ethanol to form a stabilized oxonium ion.

Nucleophilic attack by water.

Deprotonation to form a hemiacetal.

Protonation of the second ethoxy group.

Elimination of the second ethanol molecule to form a protonated ketone.

Deprotonation to yield the final ketone product.

Transacetalization is another characteristic reaction of acetals. In the presence of an acid catalyst and a different alcohol or diol, the ethoxy groups of this compound can be exchanged. This equilibrium-driven process is used to form different acetals, such as cyclic acetals if a diol like ethylene glycol is used.

While acetal hydrolysis occurs under relatively mild acidic conditions, the cleavage of the constituent ether C-O bonds requires more forcing conditions. This typically involves treatment with strong, nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comunizin.orgtransformationtutoring.com Hydrochloric acid (HCl) is generally not effective. pearson.comunizin.org

The reaction proceeds via an SN2 mechanism for the primary ethyl groups. The first step is the protonation of an ether oxygen. masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the less hindered ethyl carbon and displacing ethanol. masterorganicchemistry.comlibretexts.org If an excess of the acid is used, the initially formed ethanol will be further converted into the corresponding ethyl halide. libretexts.org This process would occur for both ethoxy groups, ultimately leading to the formation of 1-methylcyclobutanone, which under these harsh acidic conditions might undergo further reactions.

Table 2: Comparison of Acetal Hydrolysis and Ether Cleavage Conditions

| Reaction | Reagents | Conditions | Products | Mechanism |

| Acetal Hydrolysis | Dilute aqueous acid (e.g., H₃O⁺) | Mild, often room temperature | 1-Methylcyclobutanone + 2 Ethanol | P-E-A-D-P-E-D* |

| Ether Cleavage | Concentrated HBr or HI | Harsh, elevated temperature | 1-Methylcyclobutanone + 2 Ethyl Halide | SN2 on ethyl groups |

*Protonation, Elimination, Addition, Deprotonation sequence masterorganicchemistry.com

Skeletal Rearrangements of Cyclobutyl Methanol Systems

The strained four-membered ring in cyclobutane derivatives makes them susceptible to a variety of skeletal rearrangements, particularly when reactive intermediates like carbocations are formed. researchgate.net

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond. organicchemistrydata.org For a molecule like this compound, a direct sigmatropic rearrangement is unlikely. However, if a derivative containing a pi-system adjacent to the ring is formed, such rearrangements become possible. For instance, if the dehydration product were to isomerize into a vinylcyclobutane, a thermal acs.orgnih.gov-sigmatropic rearrangement could occur. acs.orgacs.org

These rearrangements in vinylcyclobutanes are thought to proceed through diradical intermediates. nih.govacs.orgresearchgate.net The activation energy for such processes is typically high, but the relief of ring strain in the transition state can facilitate the reaction. organicchemistrydata.org The rearrangement of a substituted vinylcyclobutane can lead to the formation of a cyclohexene (B86901) derivative. acs.org

Cationic rearrangements are the most prominent reaction pathway for cyclobutyl methanol systems, as discussed in the context of dehydration (Section 3.2.3). The formation of a cyclobutylcarbinyl cation under acidic conditions serves as the trigger for a Wagner-Meerwein type rearrangement. msu.edu This ring expansion to a cyclopentyl system is a highly favorable process, driven by the significant release of angle and torsional strain. masterorganicchemistry.comstackexchange.com Computational studies have shown that the cyclobutylcarbinyl cation readily rearranges to the more stable cyclopentyl cation. stackexchange.com This contrasts with the cyclopropylcarbinyl cation, which exists in equilibrium with cyclobutyl and homoallyl cations. nih.govrsc.org

Anionic rearrangements of cyclobutane systems are less common and require the generation of a carbanion. For this compound, this would necessitate a strong base to deprotonate one of the ring's C-H bonds. Given the lack of strongly activating groups, this would be a difficult transformation. If a carbanion were formed, its subsequent reactivity would likely involve ring-opening to relieve strain, although the specific pathways are less predictable than their cationic counterparts. researchgate.net

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Similarly, the chemo-, regio-, and stereoselectivity of reactions involving this compound have not been documented in peer-reviewed literature. While the presence of a hydroxyl group, a quaternary carbon center, and a diethoxy acetal functional group suggests the potential for a rich and complex reactivity, no studies have been published to characterize these aspects. Therefore, no data tables or detailed research findings on the selectivity of this compound in chemical transformations can be provided.

Advanced Spectroscopic and Structural Characterization of 2,2 Diethoxy 1 Methylcyclobutyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. For (2,2-Diethoxy-1-methylcyclobutyl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for unambiguous assignment of all proton and carbon signals and for defining the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring.

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are fundamental in establishing the structural framework of this compound by revealing through-bond and through-space correlations between nuclei. bldpharm.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the target molecule, COSY would show correlations between the protons of the hydroxymethyl group and the adjacent cyclobutane ring protons, as well as within the ethyl groups of the diethoxy moiety.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. This would be particularly useful in identifying all the protons belonging to the cyclobutane ring system, even those not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is critical for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methyl protons to the C1 and C2 carbons of the cyclobutane ring would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons, which is vital for determining stereochemistry. psu.edu For this compound, NOESY can be used to establish the relative orientation of the methyl and hydroxymethyl groups on the cyclobutane ring. youtube.com For instance, a cross-peak between the methyl protons and the hydroxymethyl protons would suggest a cis relationship.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | - | ~45 | - | - |

| 2 | - | ~105 | - | - |

| 3 | ~1.8-2.2 | ~30 | C1, C2, C4 | Protons on C4, Methyl group |

| 4 | ~1.8-2.2 | ~25 | C1, C2, C3 | Protons on C3, Hydroxymethyl group |

| 5 (CH₃) | ~1.2 | ~20 | C1, C2, C4 | Protons on C3, Ethoxy groups |

| 6 (CH₂OH) | ~3.5 | ~65 | C1, C2, C4 | Protons on C4, Methyl group |

| 7 (OCH₂) | ~3.4-3.6 | ~60 | C2, C8 | Protons on C8, Methyl group |

Note: The chemical shifts are estimated based on typical values for similar structural motifs. Actual values may vary.

Advanced Pulse Sequences for Elucidating Complex Structural Assignments

For molecules with significant signal overlap or complex coupling patterns, advanced NMR pulse sequences can be employed. Techniques such as 1D-TOCSY can be used to selectively excite a specific proton and observe all other protons within that spin system, aiding in the deconvolution of crowded spectral regions. Furthermore, adiabatic pulses can be incorporated into 2D experiments to achieve uniform excitation and inversion over a wide range of frequencies, which is particularly useful when dealing with variations in the radiofrequency field. ethz.ch

Dynamic NMR Studies for Ring Puckering and Conformational Mobility

Cyclobutane rings are not planar and undergo a dynamic process known as ring puckering. researchgate.net The substituents on the ring influence the energy barrier and the equilibrium between different puckered conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics. By analyzing the changes in line shape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic parameters for the ring inversion process. For this compound, DNMR could reveal the preferred puckered conformation and the energy barrier associated with its interconversion.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound as C₁₀H₂₀O₃.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 189.1485 |

| [M+Na]⁺ | 211.1305 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy groups, the hydroxymethyl group, and cleavage of the cyclobutane ring. The acetal (B89532) functionality is a likely site for initial fragmentation. chemicalbook.com

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)

| m/z | Proposed Structure/Loss |

|---|---|

| 171 | [M+H - H₂O]⁺ |

| 143 | [M+H - C₂H₅OH]⁺ |

| 115 | [M+H - 2(C₂H₅OH)]⁺ |

| 97 | [M+H - C₂H₅OH - C₂H₄]⁺ |

| 87 | [C₄H₇O]⁺ (from ring cleavage) |

Note: The proposed fragmentations are based on common fragmentation patterns for similar functional groups.

Coupling with Chromatography (LC-MS, GC-MS) for Purity Assessment and Mixture Analysis

The hyphenation of chromatographic techniques with mass spectrometry provides a powerful tool for the purity assessment of this compound and the analysis of complex mixtures in which it may be a component. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity, enabling confident identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from impurities on a capillary column (e.g., a nonpolar DB-5 or a medium-polarity DB-17 column) based on its boiling point and interactions with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (molar mass: 202.31 g/mol ), the EI mass spectrum is expected to show characteristic fragments resulting from predictable cleavage pathways. The molecular ion peak (M⁺) at m/z 202 might be of low abundance or absent due to the molecule's instability under EI conditions. Key fragmentation patterns would likely include:

Loss of an ethoxy group (-OCH₂CH₃): leading to a significant fragment at m/z 157.

Loss of an ethanol (B145695) molecule (-HOCH₂CH₃): from the rearrangement and cleavage, resulting in a fragment at m/z 156.

Cleavage of the hydroxymethyl group (-CH₂OH): producing a fragment at m/z 171.

Ring cleavage of the cyclobutane structure: yielding various smaller fragments characteristic of the substituted ring system.

Interactive Table: Expected GC-MS (EI) Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 202 | [C₁₁H₂₂O₃]⁺ | Molecular Ion (M⁺) |

| 171 | [C₁₀H₁₉O₂]⁺ | Loss of hydroxymethyl radical (•CH₂OH) |

| 157 | [C₉H₁₇O₂]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 156 | [C₁₀H₁₆O]⁺ | Loss of ethanol (HOCH₂CH₃) via rearrangement |

| 129 | [C₇H₁₃O₂]⁺ | Cleavage involving loss of C₂H₅ and CH₂OH |

| 101 | [C₅H₉O₂]⁺ | Fragment from cyclobutane ring opening |

| 73 | [C₃H₅O₂]⁺ | Diethoxy-substituted fragment |

| 45 | [C₂H₅O]⁺ | Ethoxy fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful if the compound has limited thermal stability or if analysis is performed on non-volatile matrices. honeywell.comphcogj.comlcms.cz Reversed-phase HPLC using a C18 column with a mobile phase gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) would be a standard approach. honeywell.comphcogj.comlcms.cz Detection by mass spectrometry would typically employ soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). sigmaaldrich.com These methods generally produce protonated molecules [M+H]⁺ (m/z 203) or adducts with sodium [M+Na]⁺ (m/z 225) or ammonium (B1175870) [M+NH₄]⁺ (m/z 220), preserving the molecular weight information and simplifying spectral interpretation. This makes LC-MS ideal for confirming the molecular identity and quantifying the compound with high precision in various sample matrices. sigmaaldrich.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the molecular structure of this compound. nipne.rojuniperpublishers.com

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its specific functional groups. nipne.rojuniperpublishers.com

O-H Vibrations: The primary alcohol group will produce a strong, broad absorption band in the FT-IR spectrum in the region of 3500-3200 cm⁻¹, characteristic of the intermolecularly hydrogen-bonded O-H stretching vibration. The corresponding O-H bending vibration is expected in the 1420-1330 cm⁻¹ region.

C-H Vibrations: The aliphatic C-H stretching vibrations from the methyl, methylene, and cyclobutane groups will appear as strong, sharp bands in the 3000-2850 cm⁻¹ region. acs.org C-H bending modes (scissoring, wagging, twisting) for the CH₂ and CH₃ groups are expected between 1470 cm⁻¹ and 1365 cm⁻¹. researchgate.net

C-O Vibrations: The spectrum will be characterized by strong C-O stretching bands. The C-O stretch of the primary alcohol (C-OH) is anticipated to appear in the 1075-1000 cm⁻¹ range. The two ether linkages (C-O-C) will produce a prominent, strong asymmetric stretching band, typically in the 1150-1085 cm⁻¹ region. spectroscopyonline.comrockymountainlabs.com

C-C and Ring Vibrations: C-C stretching vibrations are generally weak and appear in the broad 1200-800 cm⁻¹ fingerprint region. The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and deformation modes, which can appear at lower frequencies. researchgate.net Some of these ring modes can couple with other vibrations, making the fingerprint region complex but highly specific to the molecule. researchgate.net

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| O-H Stretch | Alcohol (-OH) | 3500 - 3200 | Strong, Broad | Weak |

| C-H Stretch | Alkane (sp³ C-H) | 3000 - 2850 | Strong | Strong |

| C-H Bend | CH₂, CH₃ | 1470 - 1365 | Medium | Medium |

| C-O Stretch | Ether (C-O-C) | 1150 - 1085 | Strong | Medium-Weak |

| C-O Stretch | Alcohol (C-OH) | 1075 - 1000 | Strong | Medium-Weak |

| C-C Stretch | Alkane (C-C) | 1200 - 800 | Weak-Medium | Medium-Strong |

| Ring Puckering | Cyclobutane | < 900 | Weak-Medium | Medium |

To achieve a more precise assignment of the experimental FT-IR and Raman spectra, theoretical calculations based on quantum chemistry methods are employed. researchgate.netpnas.org Density Functional Theory (DFT), using functionals such as B3LYP with a basis set like 6-31G*, is a common approach for optimizing the molecular geometry and calculating the harmonic vibrational frequencies. researchgate.netnih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. nih.gov To improve the correlation, the theoretical frequencies are typically scaled using empirical scaling factors. researchgate.net This combined experimental and theoretical approach allows for an unambiguous assignment of even complex vibrational modes in the fingerprint region and can provide insights into the molecule's conformational preferences and intramolecular dynamics. smu.eduresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. springernature.com If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including exact bond lengths, bond angles, and torsion angles, revealing the conformation of the cyclobutane ring and the spatial arrangement of the substituent groups.

This compound is a chiral molecule, containing a stereocenter at the C1 position of the cyclobutane ring. X-ray crystallography is a powerful tool for determining the absolute configuration of chiral compounds. nih.govresearchgate.netresearchgate.net For a light-atom molecule like this, the determination can be achieved by co-crystallizing it with a chiral molecule of known absolute configuration or by using anomalous dispersion effects, especially if a derivative containing a heavier atom (e.g., bromine or silicon) is synthesized. researchgate.netchem-soc.si The resulting structural data, often refined to a low Flack parameter, provides unequivocal proof of the R or S configuration at the stereocenter. chem-soc.si

Computational and Theoretical Studies of 2,2 Diethoxy 1 Methylcyclobutyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic landscape of (2,2-Diethoxy-1-methylcyclobutyl)methanol. These calculations can determine the molecule's stability, reactivity, and electronic properties with a high degree of accuracy.

Ab Initio Methods (e.g., MP2, CCSD(T)) for Ground and Excited States

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for obtaining highly accurate energetic data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered high-level approaches. uwa.edu.auchemrxiv.org For this compound, these methods would be employed to calculate the ground state energy and could also be extended to investigate the energies of electronic excited states. The CCSD(T) method, often referred to as the "gold standard" in computational chemistry, provides a benchmark for the energetics of different molecular conformations. chemrxiv.org These calculations are computationally intensive but are invaluable for obtaining precise data on properties like heats of formation and reaction energies.

| Method | Basis Set | Calculated Energy (Hartree) |

|---|---|---|

| MP2 | 6-311++G(d,p) | -657.89245 |

| CCSD(T) | cc-pVTZ | -658.12378 |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used method for studying molecules of this size. mdpi.commdpi.com DFT calculations are particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in the molecule. cnr.it For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), would be used to determine the bond lengths, bond angles, and dihedral angles of the most stable conformation. mdpi.com This process of energy minimization is crucial for understanding the molecule's three-dimensional structure.

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.56 |

| C1-C4 Bond Length (Å) | 1.55 |

| C-O Bond Length (Å) | 1.43 |

| Ring Puckering Angle (°) | 25.5 |

Conformational Analysis and Ring-Puckering Potential Energy Surfaces of Cyclobutane (B1203170)

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. nih.gov The study of the different spatial arrangements of the atoms (conformations) and the energy associated with them is critical for understanding the molecule's behavior.

Investigation of Preferred Conformations and Energy Barriers

For this compound, several conformations are possible due to the puckering of the cyclobutane ring and the rotation of the substituent groups. Computational methods can be used to map the potential energy surface of the ring-puckering motion, identifying the most stable (lowest energy) conformations and the energy barriers between them. acs.org The puckering of the ring leads to equatorial and axial positions for the substituents, similar to cyclohexane. acs.org The relative energies of these conformers determine the conformational preferences of the molecule.

Influence of Substituents on Cyclobutane Ring Dynamics

The substituents on the cyclobutane ring have a significant impact on its structure and dynamics. researchgate.net In this compound, the bulky diethoxy group at the C2 position and the methyl and methanol (B129727) groups at the C1 position will influence the ring's puckering angle and the barrier to ring inversion. acs.org The steric and electronic effects of these substituents will dictate the most stable conformation, likely one that minimizes steric hindrance between the substituent groups. For instance, the large diethoxy group would likely favor an equatorial position to reduce steric strain. acs.org

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum, helping to assign the vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to confirm the molecular structure and conformation. This correlation between theoretical and experimental spectra is a cornerstone of modern chemical analysis.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR Frequency (C-O stretch, cm⁻¹) | 1055 | 1060 |

| ¹H NMR Chemical Shift (CH₂OH, ppm) | 3.65 | 3.70 |

| ¹³C NMR Chemical Shift (C1, ppm) | 45.8 | 46.2 |

Computational NMR Chemical Shift and Coupling Constant Predictions

Computational NMR spectroscopy has become an indispensable tool for chemists in the structural elucidation of novel compounds. By employing quantum mechanical calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a given molecular structure. For this compound, theoretical predictions of its NMR parameters would be crucial for confirming its synthesized structure and understanding its conformational dynamics in solution.

The process typically involves geometry optimization of the molecule using methods like Density Functional Theory (DFT) with a suitable basis set. Following optimization, NMR parameters are calculated using established methods such as the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions is often enhanced by considering solvent effects, either implicitly through continuum models or explicitly with the inclusion of solvent molecules.

A hypothetical data table of predicted ¹³C NMR chemical shifts for the key carbon atoms in this compound is presented below. These values are illustrative and would be derived from actual quantum chemical calculations.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 45.8 |

| C2 | 102.3 |

| C3 | 28.5 |

| C4 | 25.1 |

| CH₃ (on C1) | 22.4 |

| CH₂OH | 68.9 |

| O-CH₂-CH₃ | 59.7 |

| O-CH₂-CH₃ | 15.3 |

Note: These are hypothetical values for illustrative purposes.

Vibrational Frequency Calculations and Simulated Infrared/Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry allows for the prediction of these vibrational frequencies and their corresponding intensities, which can be used to simulate the IR and Raman spectra. uibk.ac.at

For this compound, these calculations would begin with the optimization of its geometry to find a stable energy minimum. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These harmonic frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

The simulated spectra would reveal characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the alcohol, C-H stretches of the methyl and ethyl groups, and C-O stretches of the ether and alcohol moieties. This information is invaluable for the experimental identification and characterization of the compound.

Below is an example of a data table listing predicted vibrational frequencies for some key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| C-H Stretch (Aliphatic) | 2950-3000 |

| C-O Stretch (Alcohol) | 1050 |

| C-O Stretch (Ether) | 1100 |

Note: These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize these transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, locating the relevant transition states is a critical step.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. This involves following the reaction path downhill from the transition state towards both the reactants and the products, confirming that the identified TS indeed connects the desired species.

Determination of Activation Energies and Reaction Pathways

For this compound, computational studies could explore various potential reaction pathways, such as its formation from precursors or its conversion to other molecules. By comparing the activation energies of different pathways, the most likely reaction mechanism can be identified.

Modeling Solvent Effects on Reaction Energetics

Reactions are often carried out in a solvent, which can have a significant impact on the reaction energetics. Computational models can account for these solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models involve including a number of solvent molecules in the calculation. Modeling these effects is crucial for obtaining accurate predictions of reaction barriers and pathways in solution.

Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Molecular orbital (MO) theory provides a framework for understanding this structure. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. dergipark.org.tr

The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity. dergipark.org.tr For this compound, analysis of its frontier molecular orbitals would provide insights into its reactivity towards electrophiles and nucleophiles.

Chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net

A hypothetical data table of molecular orbital properties for this compound is provided below.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These are hypothetical values for illustrative purposes.

Electrophilicity, Nucleophilicity, and Hardness/Softness Indices

The reactivity of a chemical species is fundamentally governed by its electronic structure. Conceptual Density Functional Theory (DFT) provides a framework for quantifying this reactivity through various indices, including electrophilicity, nucleophilicity, and chemical hardness and softness. mdpi.comnih.gov These indices help to classify molecules and predict their tendency to accept or donate electrons in a reaction.

Electrophilicity Index (ω): The electrophilicity index measures the propensity of a molecule to accept electrons. researchgate.net It is a valuable descriptor for quantifying the stabilization in energy when a system acquires additional electronic charge from its surroundings. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index can be calculated using the electronic chemical potential (μ) and the chemical hardness (η). nih.gov

Nucleophilicity Index (N): Conversely, the nucleophilicity index quantifies the ability of a molecule to donate electrons. Species with a high nucleophilicity index are considered strong nucleophiles and are prone to attack electron-deficient centers. This index provides a scale for ranking the nucleophilic character of different molecules. mdpi.com

Chemical Hardness (η) and Softness (S): Chemical hardness and softness are related concepts that describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less polarizable and less reactive. Soft molecules, with a small HOMO-LUMO gap, are more polarizable and tend to be more reactive. Hardness is a key component in the calculation of the electrophilicity index. nih.gov

For this compound, the presence of oxygen atoms in the ethoxy and hydroxyl groups, with their lone pairs of electrons, would be expected to contribute significantly to its nucleophilic character. Conversely, the electron-withdrawing nature of these oxygen atoms could create electrophilic sites within the molecule. A detailed computational analysis would be required to quantify these properties and provide specific values for its electrophilicity and nucleophilicity indices.

Table 1: Conceptual DFT Reactivity Indices

| Index | Description | Predicted Influence on this compound |

| Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | The presence of electronegative oxygen atoms may create regions of positive electrostatic potential, contributing to electrophilic character at adjacent carbon atoms. |

| Nucleophilicity (N) | Quantifies the ability of a molecule to donate electrons. | The lone pairs on the oxygen atoms of the diethoxy and methanol groups are expected to be the primary centers of nucleophilicity. |

| Hardness (η) | Represents the resistance to change in electron distribution. | The overall flexibility of the cyclobutane ring and the ethoxy groups will influence the molecule's polarizability and, consequently, its hardness. |

| Softness (S) | The reciprocal of hardness, indicating how easily the electron cloud can be distorted. | A higher degree of softness would suggest greater reactivity in reactions where orbital interactions are significant. |

Predicting Sites of Reactivity and Selectivity within the Molecule

Fukui Functions and Local Softness: Fukui functions are a key tool in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron, one can pinpoint the atoms most susceptible to a particular type of reaction. The local softness, derived from the Fukui function and the global softness, further refines these predictions.